molecular formula C11H16N2O B1612476 N-(3-Amino-4-methylphenyl)butanamide CAS No. 946769-29-5

N-(3-Amino-4-methylphenyl)butanamide

Cat. No.: B1612476
CAS No.: 946769-29-5
M. Wt: 192.26 g/mol
InChI Key: AKSKCPZUDHYRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-methylphenyl)butanamide is an organic compound with the molecular formula C11H16N2O. This compound is characterized by the presence of an amine group and a butanamide group attached to a phenyl ring. It is a crucial intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylphenyl)butanamide can be achieved through several synthetic routes. One common method involves the acylation of 3-amino-4-methylphenylamine with butanoyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often performed using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and better selectivity. The use of microreactors also enables the optimization of reaction parameters such as temperature, pressure, and flow rates, resulting in more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substitution patterns.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonyl chlorides, or nitrating agents.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Amino-4-methylphenyl)butanamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(3-Amino-4-methylphenyl)butanamide can be compared with other similar compounds, such as:

    N-(3-Amino-4-methylphenyl)benzamide: This compound has a benzamide group instead of a butanamide group, leading to different chemical properties and applications.

    N-(3-Amino-4-methylphenyl)acetamide: The presence of an acetamide group results in different reactivity and biological activity compared to the butanamide derivative.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity, making it valuable for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSKCPZUDHYRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589814
Record name N-(3-Amino-4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946769-29-5
Record name N-(3-Amino-4-methylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-methylphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-methylphenyl)butanamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-4-methylphenyl)butanamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-4-methylphenyl)butanamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-4-methylphenyl)butanamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-4-methylphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.